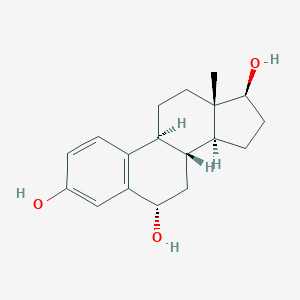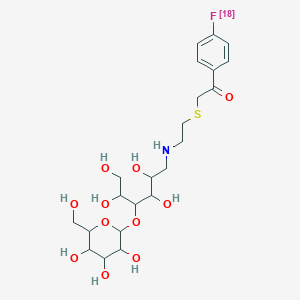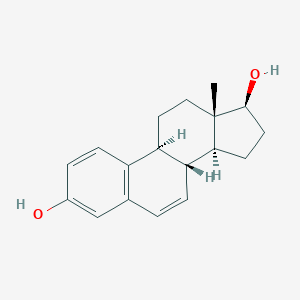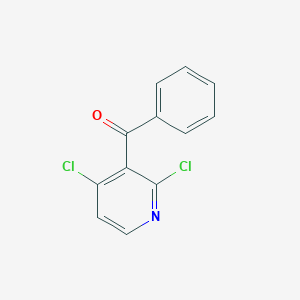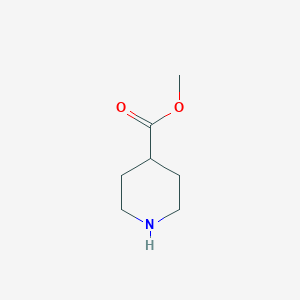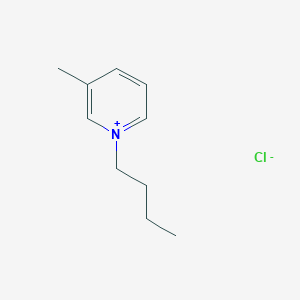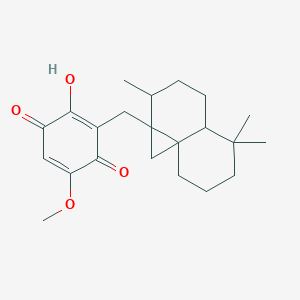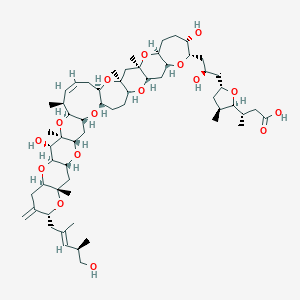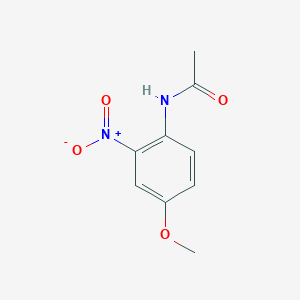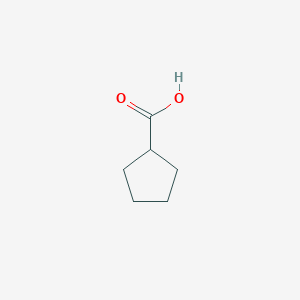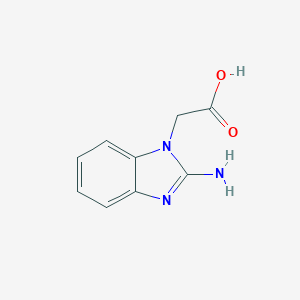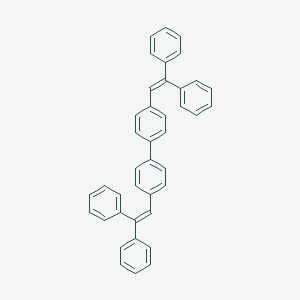
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
説明
The compound 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl is a derivative of biphenyl, which is a molecule consisting of two phenyl groups connected by a single bond. The specific structure of this compound suggests that it has vinyl groups attached to the biphenyl core, which are further substituted with phenyl rings. This structure is likely to exhibit interesting chemical and physical properties due to the conjugated system and the presence of multiple aromatic rings.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, they do provide insights into related compounds. For instance, the synthesis of Bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene involves the introduction of amino groups and the formation of a diphosphene moiety, which is a red solid with interesting redox properties . This suggests that the synthesis of similar biphenyl derivatives could involve multi-step organic reactions, possibly including the formation of phosphene or vinyl groups, as well as the attachment of various substituents to the aromatic rings.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4-Bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane, reveals a complex arrangement with phenyl groups and dimethylamino groups attached to a folded diphosphetane ring . The structure is characterized by different bond distances and angles, indicating a strained ring system. By analogy, 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl would also have a complex molecular structure with potentially strained bonds due to the presence of the
科学的研究の応用
Electroluminescence and OLED Applications
- Blue Emitter for Electroluminescence : DPVBi derivatives have been synthesized for use as efficient and stable blue emitters in electroluminescent applications. These derivatives exhibit improved thermal properties, electronic properties, and morphological stability, making them suitable for organic electroluminescent devices (Wu et al., 2005).
- Green and Red Fluorescent Emitters : Modifications of DPVBi have been explored for application in green and red fluorescent emitters in organic electroluminescent (EL) devices. This research demonstrates the potential of DPVBi derivatives in creating a red-green-blue (RGB) fluorescent system (Ono et al., 2006).
- Improved Device Performance : Cruciform DPVBi derivatives have been developed to enhance the performance of blue organic light-emitting devices (OLEDs). These derivatives exhibit high photoluminescence efficiency, amorphous characteristics, and improved operation lifetime compared to standard DPVBi-based devices (Liu et al., 2008).
Material Properties and Stability
- Enhanced Morphological Stability : DPVBi's vacuum evaporated films tend to transition from amorphous to crystalline state, affecting device lifetime. Certain DPVBi derivatives show enhanced morphological stability and improved performance in OLED applications (Liu et al., 2008).
- Solution-Processed Organic Films : Research on solution-processed films of DPVBi and its blends has shown that these films are more uniform and efficient compared to vacuum-deposited counterparts. This is significant for the fabrication of white organic light-emitting devices (WOLEDs) (Wang et al., 2010).
Novel Applications and Developments
- Memory Characteristics of Polyimides : DPVBi-related compounds have been used in the synthesis of soluble aromatic polyimides, showing potential applications in memory characteristics, highlighting the versatility of DPVBi derivatives in different scientific fields (Li et al., 2012).
- Electroluminescence Color Tuning : DPVBi derivatives can be used to adjust the color emission in OLEDs. By varying the thickness of the doped layer in devices, the color can shift, demonstrating the flexibility of DPVBi in light-emitting applications (Cheon & Shinar, 2003).
特性
IUPAC Name |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOHPVVEHBKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573124 | |
| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl | |
CAS RN |
142289-08-5 | |
| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



